({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane
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Overview
Description
The compound ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) is an organosilicon compound characterized by the presence of a benzyloxyphenyl group attached to a prop-1-en-1-yl group, which is further linked to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) typically involves the reaction of 4-(benzyloxy)benzaldehyde with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through a series of steps including the formation of an intermediate propargyl alcohol , which is then subjected to hydrosilylation to yield the final product. The reaction conditions often involve the use of palladium or platinum catalysts under an inert atmosphere to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of This compound) can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding or .
Reduction: Reduction reactions using or can convert the compound into or .
Substitution: The trimethylsilyl group can be substituted with other functional groups using or reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of or other substituted products.
Scientific Research Applications
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): has a wide range of applications in scientific research:
Chemistry: Used as a in the synthesis of complex organic molecules and .
Biology: Investigated for its potential and use in .
Medicine: Explored for its and as a in the synthesis of .
Industry: Utilized in the production of and .
Mechanism of Action
The mechanism by which ({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane) exerts its effects involves the interaction of the benzyloxyphenyl group with specific molecular targets . The compound can undergo hydrolysis to release active intermediates that interact with biological pathways . The trimethylsilyl group enhances the lipophilicity and stability of the compound, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- ({1-[4-(Methoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Ethoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
- ({1-[4-(Phenoxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane): is unique due to the presence of the benzyloxy group , which imparts distinct chemical properties and reactivity . This compound exhibits enhanced stability and lipophilicity compared to its analogs, making it a valuable intermediate in organic synthesis and material science .
Properties
CAS No. |
143088-40-8 |
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Molecular Formula |
C19H24O2Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
trimethyl-[1-(4-phenylmethoxyphenyl)prop-1-enoxy]silane |
InChI |
InChI=1S/C19H24O2Si/c1-5-19(21-22(2,3)4)17-11-13-18(14-12-17)20-15-16-9-7-6-8-10-16/h5-14H,15H2,1-4H3 |
InChI Key |
STHCBSVCWQJKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
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